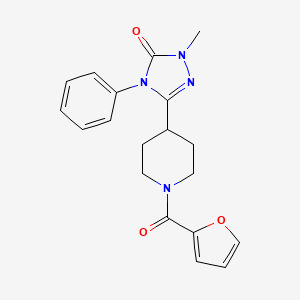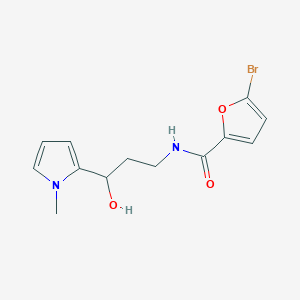
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate is a chemical compound with the CAS Number: 1881288-08-9 . It has a molecular weight of 369.37 . The IUPAC name for this compound is diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the arrangement of the piperidine ring.Physical And Chemical Properties Analysis
The compound is known to have a molecular weight of 369.37 . It is recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions at the benzylic position, which can lead to the formation of new bonds and functional groups. This makes it valuable for constructing complex organic molecules with potential applications in pharmaceuticals and materials science .
Medicinal Chemistry
In medicinal chemistry, this compound’s framework is useful for creating novel drug candidates. Its difluoro and dicarboxylate groups are particularly interesting for modifying pharmacokinetic properties and enhancing the molecule’s ability to interact with biological targets .
Antiviral Research
The indole derivatives, which share a similar structural motif with this compound, have shown significant antiviral activities. Researchers can potentially modify the core structure of Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate to develop new antiviral agents .
Anti-inflammatory Applications
Similar to its antiviral potential, the indole scaffold within this compound is associated with anti-inflammatory properties. It could be used as a starting point for synthesizing new anti-inflammatory drugs, especially for conditions where current treatments are inadequate .
Anticancer Activity
The structural features of this compound make it a candidate for anticancer drug development. By exploiting its ability to bind to various receptors, scientists can design derivatives that target specific pathways involved in cancer progression .
Antioxidant Development
Compounds with indole cores, like Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate, often exhibit antioxidant properties. This can be harnessed to create antioxidants that protect cells from oxidative stress, which is linked to numerous diseases .
Antimicrobial and Antitubercular Research
The indole moiety is known for its antimicrobial and antitubercular activities. Researchers can utilize this compound to synthesize new agents that combat resistant strains of bacteria and tuberculosis .
Neuropharmacology
Due to the presence of the piperidine ring, a common feature in many neuroactive compounds, this chemical could be used to develop new treatments for neurological disorders. It could help in modulating neurotransmitter systems or protecting neural tissue .
Safety and Hazards
Wirkmechanismus
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for piperidine derivatives .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s size, polarity, and solubility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWCBUJDZSZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(CC(C1=O)(F)F)CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)



![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)

![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)




